N-(pyridin-3-ylmethyl)-1-(1H-pyrrol-2-yl)ethanamine
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Overview
Description
N-(pyridin-3-ylmethyl)-1-(1H-pyrrol-2-yl)ethanamine is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyridine ring attached to a pyrrole ring via an ethanamine linker, which contributes to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyridin-3-ylmethyl)-1-(1H-pyrrol-2-yl)ethanamine typically involves the following steps:
Starting Materials: The synthesis begins with pyridine-3-carbaldehyde and 1H-pyrrole-2-carboxylic acid.
Formation of Intermediate: The pyridine-3-carbaldehyde undergoes a condensation reaction with 1H-pyrrole-2-carboxylic acid in the presence of a suitable catalyst to form an intermediate compound.
Reduction: The intermediate compound is then reduced using a reducing agent such as sodium borohydride to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(pyridin-3-ylmethyl)-1-(1H-pyrrol-2-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or pyrrole rings are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as N-bromosuccinimide for bromination.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridine and pyrrole rings.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with new functional groups on the pyridine or pyrrole rings.
Scientific Research Applications
N-(pyridin-3-ylmethyl)-1-(1H-pyrrol-2-yl)ethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of N-(pyridin-3-ylmethyl)-1-(1H-pyrrol-2-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- N-(pyridin-2-ylmethyl)-1-(1H-pyrrol-2-yl)ethanamine
- N-(pyridin-4-ylmethyl)-1-(1H-pyrrol-2-yl)ethanamine
- N-(pyridin-3-ylmethyl)-1-(1H-pyrrol-3-yl)ethanamine
Uniqueness
N-(pyridin-3-ylmethyl)-1-(1H-pyrrol-2-yl)ethanamine is unique due to the specific positioning of the pyridine and pyrrole rings, which influences its chemical reactivity and biological activity. This unique structure allows it to interact with different molecular targets compared to its similar compounds, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H15N3 |
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Molecular Weight |
201.27 g/mol |
IUPAC Name |
N-(pyridin-3-ylmethyl)-1-(1H-pyrrol-2-yl)ethanamine |
InChI |
InChI=1S/C12H15N3/c1-10(12-5-3-7-14-12)15-9-11-4-2-6-13-8-11/h2-8,10,14-15H,9H2,1H3 |
InChI Key |
UVNZBGIGHNNYKH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CN1)NCC2=CN=CC=C2 |
Origin of Product |
United States |
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